

A Spectroscopic Comparative Analysis of Disperse Orange 25 from Multiple Suppliers

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Compound of Interest		
Compound Name:	Disperse orange 25	
Cat. No.:	B078578	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of "**Disperse Orange 25**," an azo dye with applications in the textile industry and emerging uses in photonics, sourced from three different commercial suppliers. The analysis focuses on key quality control parameters assessed through spectroscopic and chromatographic techniques to evaluate the consistency and purity of the dye from each source. All experimental data are supported by detailed methodologies to ensure reproducibility.

Introduction

Disperse Orange 25 is a non-ionic monoazo dye, identified by its CAS number 31482-56-1, with the chemical formula C₁₇H₁₇N₅O₂ and a molecular weight of 323.35 g/mol .[1][2] Primarily used for dyeing polyester and its blended fabrics, it imparts a red-orange hue.[3][4] Beyond textiles, its stable chemical structure and significant dipole moment make it a candidate for applications in non-linear optical (NLO) materials and as a component in p-type semiconductors.[1] Given its use in research and specialized applications, the purity and consistency of **Disperse Orange 25** are critical. This guide compares the dye from three hypothetical suppliers—Supplier A, Supplier B, and Supplier C—to highlight potential variabilities and provide a framework for quality assessment.

Experimental Section Materials

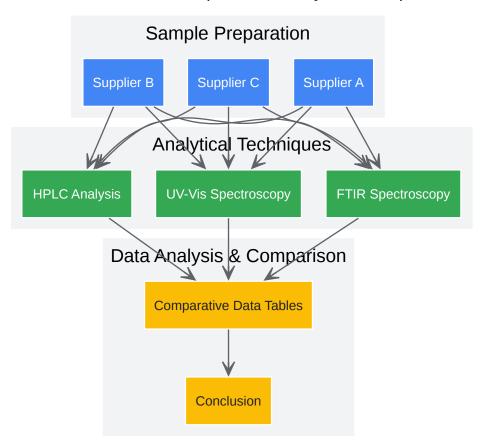


Samples of **Disperse Orange 25** were procured from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. All solvents used for spectroscopic and chromatographic analysis were of HPLC grade.

Experimental Workflow

The following diagram outlines the systematic approach for the comparative analysis of **Disperse Orange 25** from the different suppliers.

Experimental Workflow for Comparative Analysis of Disperse Orange 25



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Caption: Workflow for the spectroscopic and chromatographic comparison of **Disperse Orange 25**.

Experimental Protocols

2.3.1. UV-Visible (UV-Vis) Spectrophotometry



- Objective: To determine the maximum absorption wavelength (λmax) and absorbance values, which are indicative of the dye's electronic structure and concentration.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

- A stock solution of 100 µg/mL of each Disperse Orange 25 sample was prepared in methanol.
- \circ From the stock solution, a working solution of 10 μ g/mL was prepared by dilution with methanol.
- The UV-Vis spectrum was recorded from 300 to 700 nm, using methanol as a blank.
- The wavelength of maximum absorbance (λmax) and the absorbance at this wavelength were recorded.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the dye molecule and to check for any
 impurities that may alter the characteristic spectral fingerprint.
- Instrumentation: An FTIR spectrometer with a deuterated triglycine sulfate (DTGS) detector.

Procedure:

- A small amount of the dye sample (1-2 mg) was intimately mixed with 100-200 mg of dry potassium bromide (KBr).
- The mixture was pressed into a thin, transparent pellet using a hydraulic press.
- The FTIR spectrum was recorded in the range of 4000 to 400 cm⁻¹.
- The positions of characteristic absorption bands for functional groups such as -N=N- (azo),
 -C≡N (nitrile), and -NO₂ (nitro) were identified.[5]

2.3.3. High-Performance Liquid Chromatography (HPLC)



- Objective: To determine the purity of the dye and to quantify any impurities present.
- Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (4.6 x 150 mm, 5 μm).
 - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
 - Gradient Program: Start with 30% acetonitrile, increasing to 90% over 15 minutes, hold for
 5 minutes, and then return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Detection: PDA detector monitoring at the λmax of Disperse Orange 25 (approximately 457 nm).
 - Injection Volume: 10 μL.
- Procedure:
 - A stock solution of 1 mg/mL of each dye sample was prepared in acetonitrile.
 - The solution was filtered through a 0.45 μm syringe filter before injection.
 - The chromatogram was recorded, and the area of the main peak and any impurity peaks were integrated to calculate the purity percentage.

Results and Discussion

The following tables summarize the quantitative data obtained from the spectroscopic and chromatographic analyses of **Disperse Orange 25** from the three suppliers.

Table 1: UV-Vis Spectroscopic Data



Supplier	λmax (nm)	Absorbance at λmax (at 10 μg/mL)
Supplier A	457	0.852
Supplier B	458	0.849
Supplier C	456	0.815

The λ max values for all three suppliers are in close agreement with the literature value of approximately 457 nm. Supplier C shows a slightly lower absorbance value, which could indicate a lower dye content in the sample.

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Functional Group	Supplier A	Supplier B	Supplier C
-C≡N (Nitrile)	2228	2228	2229
-N=N- (Azo)	1455	1456	1455
-NO ₂ (Nitro)	1518, 1342	1519, 1342	1518, 1343

The FTIR spectra for all three samples show the characteristic absorption bands for the key functional groups in **Disperse Orange 25**. The consistency in the peak positions suggests that the fundamental chemical structure of the dye is the same across all suppliers.

Table 3: HPLC Purity Analysis

Supplier	Retention Time (min)	Purity (%)	Number of Impurities Detected
Supplier A	12.5	99.2	1
Supplier B	12.5	98.8	2
Supplier C	12.6	97.5	3



The HPLC analysis reveals differences in the purity of the dye from the three suppliers. Supplier A provided the highest purity sample with only one minor impurity. Supplier C had the lowest purity with three detectable impurities. The retention times for the main peak were consistent across all samples.

Conclusion

This comparative study of **Disperse Orange 25** from three different suppliers demonstrates the importance of analytical characterization for ensuring the quality and consistency of chemical reagents. While all three suppliers provided a product with the correct chemical identity as confirmed by FTIR and UV-Vis spectroscopy, the HPLC analysis revealed notable differences in purity.

For applications where high purity is critical, such as in the development of advanced materials or for quantitative studies, Supplier A would be the recommended choice. For less sensitive applications, the products from Suppliers B and C may be acceptable, but the presence of impurities should be taken into consideration.

Researchers and professionals are encouraged to perform their own in-house quality control using the methodologies outlined in this guide to ensure the suitability of the procured materials for their specific applications.

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